2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one
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Overview
Description
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in organic synthesis and medicinal chemistry . This compound features a unique structure with a phenyl group attached to both the oxazolone ring and the allylidene moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-phenyl-4-oxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones and reduced oxazolone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific enzyme and pathway involved.
Comparison with Similar Compounds
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one can be compared with other similar compounds, such as:
2-Phenyl-4-(ethoxymethylene)oxazolone: This compound has an ethoxymethylene group instead of the phenylallylidene moiety, leading to different reactivity and applications.
2-Phenyl-4-(methoxymethylene)oxazolone: Similar to the ethoxymethylene derivative, this compound features a methoxymethylene group, which also affects its chemical properties and uses.
Properties
Molecular Formula |
C18H13NO2 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(4E)-2-phenyl-4-(2-phenylprop-2-enylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13NO2/c1-13(14-8-4-2-5-9-14)12-16-18(20)21-17(19-16)15-10-6-3-7-11-15/h2-12H,1H2/b16-12+ |
InChI Key |
POPASVJYJXNPFY-FOWTUZBSSA-N |
Isomeric SMILES |
C=C(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=C(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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